molecular formula C12H18O B7876614 2-(4-Ethylphenyl)-2-butanol

2-(4-Ethylphenyl)-2-butanol

Cat. No.: B7876614
M. Wt: 178.27 g/mol
InChI Key: ZNIRIVAVKZKTFQ-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-butanol is an organic compound characterized by a butanol backbone with a 4-ethylphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-2-butanol typically involves the reaction of 4-ethylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-(4-ethylphenyl)-2-butanone. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-(4-ethylphenyl)-2-butanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(4-ethylphenyl)butane, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2-(4-Ethylphenyl)-2-butanone.

    Reduction: 2-(4-Ethylphenyl)butane.

    Substitution: 2-(4-Ethylphenyl)-2-chlorobutane.

Scientific Research Applications

2-(4-Ethylphenyl)-2-butanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

    2-(4-Methylphenyl)-2-butanol: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Chlorophenyl)-2-butanol: Contains a chlorine atom instead of an ethyl group.

    2-(4-Methoxyphenyl)-2-butanol: Features a methoxy group in place of the ethyl group.

Uniqueness: 2-(4-Ethylphenyl)-2-butanol is unique due to the presence of the ethyl group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct in its applications and interactions compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIRIVAVKZKTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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